molecular formula C4H10N2O4 B3050108 Diammonium maleate CAS No. 23705-99-9

Diammonium maleate

Cat. No.: B3050108
CAS No.: 23705-99-9
M. Wt: 150.13 g/mol
InChI Key: CKKXWJDFFQPBQL-UAIGNFCESA-N
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Description

Diammonium maleate is an organic compound with the chemical formula (NH4)2C4H2O4. It is the diammonium salt of maleic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Diammonium maleate can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions: : One common method involves the reaction of maleic acid with ammonia. The reaction typically occurs in an aqueous solution, where maleic acid is dissolved, and ammonia gas is bubbled through the solution. The reaction proceeds as follows: [ \text{C4H4O4} + 2\text{NH3} \rightarrow (NH4)2C4H2O4 ] The solution is then evaporated to obtain this compound crystals.

  • Industrial Production Methods: : Industrially, this compound can be produced by reacting maleic anhydride with ammonium hydroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is as follows: [ \text{C4H2O3} + 2\text{NH4OH} \rightarrow (NH4)2C4H2O4 + \text{H2O} ]

Chemical Reactions Analysis

Diammonium maleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form maleic acid or fumaric acid under specific conditions.

    Reduction: It can be reduced to succinic acid using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where the ammonium ions are replaced by other cations, such as sodium or potassium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Maleic acid, fumaric acid.

    Reduction: Succinic acid.

    Substitution: Sodium maleate, potassium maleate.

Scientific Research Applications

Diammonium maleate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: this compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: this compound is used in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diammonium maleate involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways Involved: It can influence metabolic pathways, particularly those involving carboxylic acids and their derivatives.

Comparison with Similar Compounds

Diammonium maleate can be compared with other similar compounds, such as:

    Diammonium malonate: Similar in structure but differs in the number of carbon atoms and the position of carboxyl groups.

    Diammonium fumarate: An isomer of this compound with a different spatial arrangement of atoms.

    Diammonium succinate: Similar in having two ammonium ions but differs in the carbon chain length and structure.

Uniqueness

  • This compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industry.

Properties

IUPAC Name

diazanium;(Z)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKXWJDFFQPBQL-UAIGNFCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23705-99-9, 39444-67-2
Record name Diammonium maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023705999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diammonium maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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